3-Methoxycyclohexanone
Overview
Description
3-Methoxycyclohexanone is an organic compound with the molecular formula C7H12O2 It is a cyclic ketone with a methoxy group attached to the third carbon of the cyclohexanone ring
Scientific Research Applications
3-Methoxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Safety and Hazards
3-Methoxycyclohexanone is a flammable liquid and vapor . It is harmful if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers There are several peer-reviewed papers related to this compound available at Sigma-Aldrich . One paper discusses the efficient production of adipic acid from 2-methoxycyclohexanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxycyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 3-methoxycyclohexanol. Another method includes the hydrogenation of 3-methoxyphenol in the presence of a catalyst. The reaction conditions typically involve the use of solvents such as cyclohexane and catalysts like nickel or platinum supported on various substrates .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methoxyphenol. This method is favored due to its high yield and relatively simple process. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to 3-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields 3-methoxycyclohexanol.
Substitution: Results in various substituted cyclohexanone derivatives
Mechanism of Action
The mechanism of action of 3-Methoxycyclohexanone involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- 2-Methoxycyclohexanone
- 4-Methoxycyclohexanone
- 3-Methylcyclohexanone
Comparison: 3-Methoxycyclohexanone is unique due to the position of the methoxy group, which influences its chemical properties and reactivity. Compared to 2-methoxycyclohexanone and 4-methoxycyclohexanone, the 3-position methoxy group provides different steric and electronic effects, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3-methoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKCVLHGXBZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-00-4 | |
Record name | 3-methoxycyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methoxycyclohexanone formed in the context of this research?
A1: The research demonstrates that this compound is formed through a photo-induced reaction. When 2-cyclohexenone is irradiated in methanol, it yields this compound, albeit in poor yields []. This suggests that the reaction proceeds through the formation of a highly strained trans-2-cyclohexenone intermediate, which then reacts with methanol.
Q2: Does the ring size of the cycloalkenone affect the yield of this compound formation?
A2: Yes, the research indicates that the yield of the 3-methoxy substituted product is influenced by the ring size of the cycloalkenone. While 2-cyclohexenone yields a poor yield of this compound, 2-cycloheptenone and 2-cyclooctenone readily form the corresponding 3-methoxy substituted products in various protic solvents []. This difference in reactivity highlights the impact of ring strain on the stability and reactivity of the trans-cycloalkenone intermediate.
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